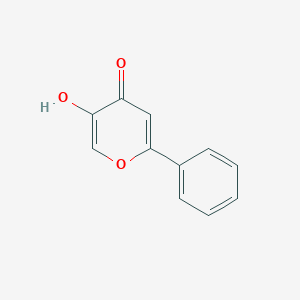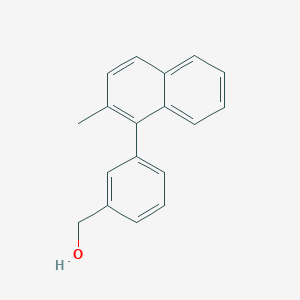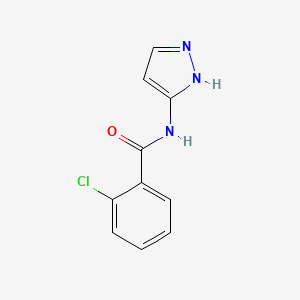
E3 ligase Ligand 23
描述
E3 连接酶配体 23 是一种小分子,能与 E3 泛素连接酶结合,而 E3 泛素连接酶是泛素化过程中的关键酶。泛素化是一种翻译后修饰,泛素蛋白会附着在底物蛋白上,将其标记为蛋白酶体降解。此过程对于维持细胞稳态和调节各种生物学过程至关重要,包括细胞周期、DNA 修复和信号转导 .
准备方法
合成路线和反应条件: E3 连接酶配体 23 的合成通常涉及多个步骤,包括形成关键中间体和最终偶联反应。合成路线可能会因配体特异性结构而异,但常见的步骤包括:
- 通过环化反应形成核心骨架。
- 通过取代反应引入官能团。
- 在温和条件下与 E3 连接酶结合部分最终偶联,以保持配体的完整性 .
工业生产方法: E3 连接酶配体 23 的工业生产涉及将实验室合成扩大到更大规模。这需要优化反应条件、纯化过程和质量控制措施,以确保最终产品的稳定性和纯度。高效液相色谱法和质谱法等技术通常用于质量评估 .
化学反应分析
反应类型: E3 连接酶配体 23 会经历各种化学反应,包括:
氧化: 将氧原子引入配体,通常使用过氧化氢等氧化剂。
还原: 除去氧原子或添加氢原子,通常使用硼氢化钠等还原剂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 卤代化合物,胺或硫醇等亲核试剂.
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
E3 连接酶配体 23 在科学研究中具有广泛的应用,包括:
化学: 用作研究泛素化过程和开发新的化学探针的工具。
生物学: 有助于了解泛素化在细胞过程和疾病机制中的作用。
医学: 潜在的治疗应用,针对特定蛋白质降解,尤其是在癌症治疗中。
作用机制
E3 连接酶配体 23 通过与 E3 泛素连接酶结合来发挥其作用,促进泛素从 E2 结合酶转移到底物蛋白。此过程涉及配体、E3 连接酶和底物之间形成三元复合物,导致目标蛋白泛素化和随后的蛋白酶体降解。这种机制对于调节蛋白质水平和维持细胞稳态至关重要 .
类似化合物:
冯·希佩尔-林道配体: 另一种与冯·希佩尔-林道 E3 连接酶结合的小分子。
塞雷布隆配体: 与塞雷布隆 E3 连接酶结合,常用于 PROTAC.
独特性: E3 连接酶配体 23 在对某些 E3 连接酶的特定结合亲和力和选择性方面独一无二,使其成为靶向蛋白降解的宝贵工具。其独特的化学结构和结合特性使其与其他配体有所区别,在研究和治疗应用中提供了独特的优势 .
相似化合物的比较
Von Hippel–Lindau Ligand: Another small molecule that binds to the von Hippel–Lindau E3 ligase.
Cereblon Ligand: Binds to the cereblon E3 ligase and is commonly used in PROTACs.
Uniqueness: E3 ligase Ligand 23 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure and binding properties differentiate it from other ligands, providing unique advantages in research and therapeutic applications .
属性
分子式 |
C20H17N3O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |
InChI 键 |
JBYQCGLMICPOSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B8759117.png)


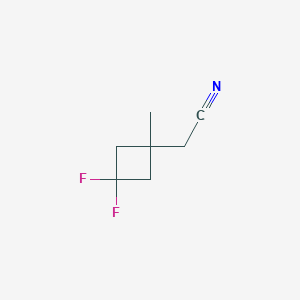
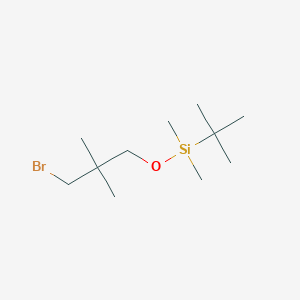
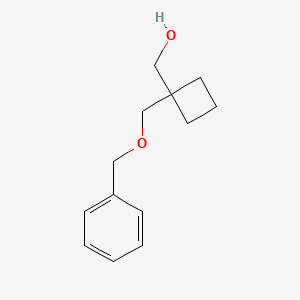

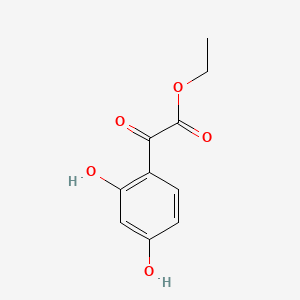
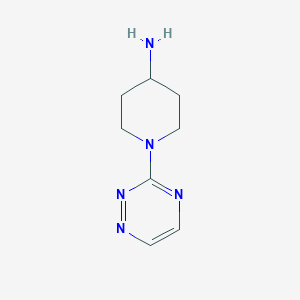
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)
